2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C11H18BClO2 . The InChI Key is UPVHIBLXQNNITH-UHFFFAOYSA-N . The SMILES string representation is CSi©C#CCCCCl .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.52300 g/mol . The density is 1.0422 g/mL at 25ºC . The flash point is 110ºC .
Scientific Research Applications
Chemical Properties and Uses
- This compound is primarily known as an allylating reagent useful in preparing homoallylic alcohols and amines, characterized by NMR and can be purified by distillation. It's soluble in organic solvents and commercially available as a colorless clear liquid (Ramachandran & Gagare, 2010).
Inhibitory Activity and Synthesis
- A study described the synthesis of derivatives of this compound, showcasing their inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Structural Characterization
- The structure of related compounds has been characterized by spectroscopy and X-ray diffraction. DFT calculations have been used for comparative analysis of spectroscopic data and conformation analysis (Wu et al., 2021).
Application in Silicon-Based Drugs
- The compound has been used as a building block for the synthesis of biologically active derivatives and for the alternative synthesis of retinoid agonists like disila-bexarotene (Büttner et al., 2007).
Application in Organic Synthesis
- It's used in the preparation of polymers and other organic compounds, demonstrating the versatility and wide-ranging applicability in synthetic chemistry (Liao et al., 2022).
Mechanism of Action
Mode of Action
The compound’s mode of action involves its interaction with its target through a chemical reaction. For instance, (5-Chloro-1-pentynyl)trimethylsilane, a compound with a similar structure, can be used to synthesize 5-trimethylsilyl-4-pentynyllithium (TMSPLi), which can be used as an initiator in the polymerization of styrene .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways it affects. In the case of its use in the synthesis of complex molecules, the result of its action would be the formation of these molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the rate and efficiency of the chemical reactions it participates in could be affected by these factors .
properties
IUPAC Name |
2-(5-chloropent-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSHBYUQAXFBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565574 | |
Record name | 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159087-42-0 | |
Record name | 2-(5-Chloropent-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.